molecular formula C14H21NO5 B601732 N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide CAS No. 73954-34-4

N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide

Cat. No.: B601732
CAS No.: 73954-34-4
M. Wt: 283.33
InChI Key:
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Description

N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO5 and its molecular weight is 283.33. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiulcer Activities : A study synthesized a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated them for effectiveness in preventing stress-induced gastric ulceration. Among them, a compound closely related to N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide demonstrated significant antiulcer activity (Hosokami et al., 1992).

  • Antirheumatic Drug Metabolites : Another research synthesized and evaluated the metabolites of a disease-modifying antirheumatic drug, finding that a derivative with a similar structure to the compound had an anti-inflammatory effect in an adjuvant arthritic rat model (Baba et al., 1998).

  • Synthesis of Dopamine Analogues : A study focused on synthesizing bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues, starting from a compound related to this compound (Gentles et al., 1991).

  • Oxidative Radical Cyclization : This study explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of related compounds, leading to erythrinanes, which are significant in organic chemistry and pharmacology (Chikaoka et al., 2003).

  • Central Nervous System Depression : Research revealed that 3,4-dimethoxyphenylacetamide, closely related to the compound , exhibited signs of CNS depression and a hypocholesterolemic effect (Sofia et al., 1971).

  • N-Acylcatecholamine and Isoquinoline Derivatives : A study on N-acyl-3,4-dimethoxyphenethylamines, closely related to the target compound, explored their potential in synthesizing catecholamines and isochinolines, which have various pharmacological applications (Niederstein et al., 1989).

  • Preparation of Phenylacetic Acid : Research discussed the synthesis of 3,4-dimethoxyphenylacetic acid from a related compound, important in pharmaceutical synthesis (Jintao, 2010).

  • Crystal Structure Analysis : A study analyzed the crystal structure of a closely related compound, providing insights into the molecular configuration important for pharmaceutical applications (Marinova et al., 2022).

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-17-11-6-5-10(7-12(11)18-2)8-13(16)15-9-14(19-3)20-4/h5-7,14H,8-9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIGDPKFPQSZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

While cooling with ice, a solution of 3,4-dimethoxyphenylacetic acid chloride (485.2 g) in methylene chloride (1.1 liters) is added dropwise at 15° to 20° C. to a solution of aminoacetaldehyde dimethylacetal (246.2 ml) and triethylamine (315 ml) in methylene chloride (2.2 liters) of and the mixture is stirred for 1 hour at 16°-18° C. It is then extracted several times with water, dried over magnesium sulphate and evaporated. The oil obtained slowly crystallizes out.
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485.2 g
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246.2 mL
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315 mL
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1.1 L
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2.2 L
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solvent
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a cooled solution of aminoacetaldehyde dimethylacetal (21 g., 0.2 mole) and dicyclohexylcarbodimide (42.5 g., 0.205 mole) in 500 ml. of methylene chloride was added homoveratric acid (39.2 g., 0.2 mole) portionwise with cooling and stirring. After the addition was completed, the reaction mixture was stirred at room temperature for 1/2 hour, kept in refrigerator overnight and filtered. The filtrate was evaporated to dryness to give an oil which was chilled to form the solid N-(2,2-dimethoxyethyl)-3,4-dimethoxyphenylacetamide, m.p. 60°-63° C.
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21 g
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39.2 g
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